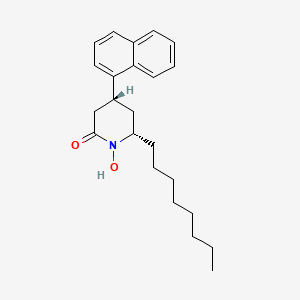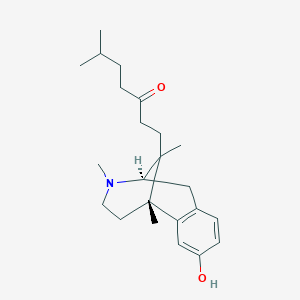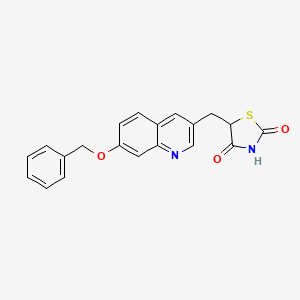
2-(Hydroxymethyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxymethylglutaric acid is the 2-hydroxymethyl derivative of glutaric acid. It derives from a glutaric acid. It is a conjugate acid of a 2-hydroxymethylglutarate.
Applications De Recherche Scientifique
Synthesis and Inhibition Studies
Synthesis and Biological Evaluation : 2-(Hydroxymethyl)pentanedioic acid derivatives have been synthesized and evaluated for their inhibitory activities. Enantiomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II (GCP II), were prepared and their biological activities described (Vitharana et al., 2002).
Enhanced Brain Delivery : Enhanced delivery of 2-PMPA to the brain following intranasal administration of its γ-substituted ester prodrugs has been reported. This improved delivery method shows promise for testing GCPII inhibition in neurological and psychiatric disorders (Nedelcovych et al., 2017).
Chemical and Biological Activity Analysis
Discovery and Structure-Activity Relationships : Studies have identified benzylamides of pentanedioic acid as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. These studies help in understanding the chemical structure and biological activity relationships (Roche et al., 2009).
Biological Evaluation of Thiol-Based Inhibitors : A series of 2-(thioalkyl)pentanedioic acids were synthesized and evaluated as inhibitors of glutamate carboxypeptidase II. This exploration of thiol-based compounds provides insight into their role in GCP II inhibition (Majer et al., 2003).
Enhanced Oral Bioavailability Studies : Investigations into the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) using prodrugs have been conducted. This research is crucial for clinical development and application in various diseases (Dash et al., 2019).
Environmental and Analytical Research
Atmospheric Tracer Compounds : The study on polar organic compounds in atmospheric particulate matter identified several multifunctional organic compounds related to pentanedioic acid, useful as atmospheric tracers for secondary organic aerosol from monoterpenes (Jaoui et al., 2005).
Enantiospecificity in Inhibition : Research on enantiospecificity of glutamate carboxypeptidase II inhibition highlights the different potencies of enantiomers of pentanedioic acid derivatives, providing insights into stereochemical effects on biological activity (Tsukamoto et al., 2005).
Froth Flotation in Mineral Processing : The use of 2-decanoylamino-pentanedioic acid, a novel dendritic surfactant, in the flotation of ilmenite, demonstrates the chemical's application in mineral processing and its superior collecting activity (Deng et al., 2021).
Discovery of Pyrrole Alkaloids : The identification of new pyrrole alkaloids in Lycium chinense, where derivatives of pentanedioic acid were among the compounds isolated, indicates the compound's relevance in natural product chemistry (Youn et al., 2016).
Biological Production of Malic Acid : The biological production of malic acid (2-hydroxybutanedioic acid) is explored, highlighting its potential as a precursor for industrially important chemicals, demonstrating the broader application of dicarboxylic acids like pentanedioic acid (Dai et al., 2018).
Propriétés
Formule moléculaire |
C6H10O5 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) |
Clé InChI |
XPQIPNORJZZYPV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CO)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


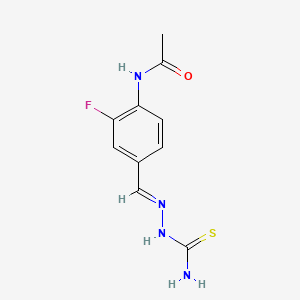

![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N'-[(E)-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B1243677.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)
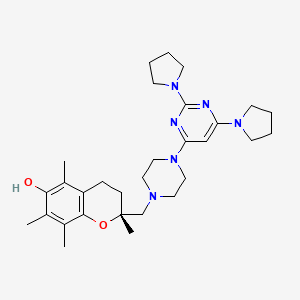
![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)
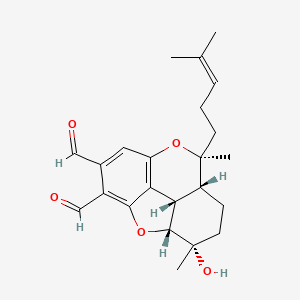

![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)
